molecular formula C22H22N4O3 B10999620 N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B10999620
M. Wt: 390.4 g/mol
InChI Key: HADIJQUBMIEBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves multiple steps. One common method includes the reaction of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction is typically carried out under solvent-free conditions, making it environmentally friendly . Another method involves the use of o-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX), to produce quinazolines in high yields .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed three-component synthesis is also a viable method for industrial production, involving amines, isocyanides, and carbodiimides .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves the inhibition of specific enzymes and pathways that are crucial for cancer cell survival and proliferation. The compound targets the epidermal growth factor receptor (EGFR) pathway, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features that allow it to interact with multiple molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-14(27)23-16-6-5-7-17(13-16)24-21(28)15-9-10-18-19(12-15)25-20-8-3-2-4-11-26(20)22(18)29/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

HADIJQUBMIEBNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.